molecular formula C28H22O6 B1237245 Gnetin A CAS No. 82084-87-5

Gnetin A

Número de catálogo: B1237245
Número CAS: 82084-87-5
Peso molecular: 454.5 g/mol
Clave InChI: SVSWTEAHRCVGAR-XJAAUWFPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gnetin A is a diarylheptanoid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Gnetin A is classified as a bicyclooctanoid biresveratrol with the chemical formula C28H22O6C_{28}H_{22}O_6. Its structure is similar to that of other stilbenoids, which are known for their various biological activities, including antioxidant and anticancer properties .

Inhibition of Tumor Growth

This compound has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways. For instance, this compound significantly increased reactive oxygen species (ROS) levels, leading to cell death in lung and breast cancer cell lines .

Targeting Specific Pathways

This compound's mechanism includes the modulation of key oncogenic pathways, such as the PI3K/Akt/mTOR signaling pathway. By inhibiting these pathways, this compound can reduce cell proliferation and promote apoptosis, making it a potential candidate for targeted cancer therapies .

Case Study 1: Prostate Cancer

In a transgenic mouse model of prostate cancer, dietary supplementation with this compound led to a significant reduction in tumor size and progression. The study highlighted the compound's ability to downregulate metastasis-associated protein 1 (MTA1), which is implicated in prostate cancer aggressiveness .

Case Study 2: Breast Cancer

Another study focused on the effects of this compound on breast cancer cell lines, where it was found to inhibit cell migration and invasion. The compound's ability to modulate the expression of matrix metalloproteinases (MMPs) contributed to its antimetastatic effects .

Comparative Analysis with Other Compounds

To better understand this compound's efficacy, it is useful to compare it with related compounds such as Gnetin C and Resveratrol. Below is a summary table highlighting their key differences:

CompoundChemical StructureMechanism of ActionCancer Types TargetedEfficacy Level
This compoundBicyclooctanoidInhibits GPCRs; induces apoptosisLung, breastHigh
Gnetin CSimilar to this compoundInhibits MTA1; affects mTOR pathwayProstateVery High
ResveratrolStilbenoidAntioxidant; modulates inflammationVarious cancersModerate

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Gnetin A from natural sources, and how can reproducibility be ensured?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., silica gel column chromatography or HPLC). To ensure reproducibility, document solvent ratios, temperature, and pressure conditions explicitly. Validate purity using techniques like NMR or LC-MS, and cross-reference with published spectral data. Experimental protocols must include detailed steps for each phase, such as column packing material and elution gradients, to enable replication .
Step Technique Key Parameters
ExtractionSolvent-based (e.g., ethanol)Solvent polarity, temperature, duration
Preliminary PurificationLiquid-liquid partitioningSolvent ratios, pH adjustments
Final PurificationHPLC or column chromatographyColumn type, mobile phase, flow rate

Q. Which analytical techniques are most reliable for quantifying this compound in plant extracts, and how should they be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity for stilbenoids like this compound. For validation, establish calibration curves using pure standards, and report limits of detection (LOD) and quantification (LOQ). Cross-validate with LC-MS for structural confirmation. Ensure intra- and inter-day precision tests meet ICH guidelines (e.g., <5% RSD). Include negative controls to rule out matrix interference .

Q. What in vitro models are commonly used to assess this compound’s bioactivity, and how should controls be designed?

  • Methodological Answer : Cell lines such as HeLa (cervical cancer) or HepG2 (hepatocellular carcinoma) are standard for cytotoxicity assays. Use dose-response curves (e.g., 0–100 µM) with triplicate technical replicates. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO at ≤0.1% v/v). Normalize data to untreated cells and account for solvent effects statistically .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in modulating cancer pathways?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins. Use CRISPR-Cas9 knockout models to validate target genes (e.g., NF-κB or PI3K/AKT pathways). Pair with molecular docking simulations to predict binding affinities for key receptors. Ensure experimental batches include biological replicates (n ≥ 3) and use false discovery rate (FDR) corrections for multi-omics data .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability differences. Conduct pharmacokinetic studies (e.g., plasma concentration-time curves) to assess absorption/metabolism. Use liposomal encapsulation or nanoformulations to enhance bioavailability in animal models. Validate in vivo findings with ex vivo assays (e.g., tumor histopathology). Apply Bland-Altman analysis to quantify agreement between models .

Q. How can structural analogs of this compound be systematically evaluated to optimize bioavailability without compromising bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies using derivatives with modifications to hydroxyl groups or glycosidic linkages. Test analogs in Caco-2 cell monolayers for permeability and in hepatic microsomes for metabolic stability. Prioritize compounds with high calculated LogP (lipophilicity) and low polar surface area (PSA). Use molecular dynamics simulations to predict stability in biological membranes .

Q. What experimental frameworks are recommended to study synergistic effects of this compound with other phytochemicals?

  • Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Design checkerboard assays with varying ratios of this compound and co-compounds (e.g., resveratrol). Validate findings in 3D spheroid models or patient-derived xenografts (PDX). Include isobolograms to visualize additive/synergistic effects and calculate dose-reduction indices (DRI) .

Q. Methodological Guidelines for Data Presentation

  • Tables/Figures : Follow journal-specific formatting (e.g., ACS or Elsevier). For tables, use descriptive titles and define abbreviations in footnotes. For dose-response curves, include IC50 values with 95% confidence intervals. Raw data (e.g., chromatograms) should be archived in supplementary materials .
  • Statistical Analysis : Report p-values with exact figures (e.g., p=0.032) rather than thresholds (e.g., p<0.05). Use ANOVA with post-hoc tests for multi-group comparisons and include effect sizes (e.g., Cohen’s d) .

Propiedades

Número CAS

82084-87-5

Fórmula molecular

C28H22O6

Peso molecular

454.5 g/mol

Nombre IUPAC

(1S,5R,6R,7R)-6-(3,5-dihydroxyphenyl)-7-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]bicyclo[3.2.1]oct-3-ene-2,8-dione

InChI

InChI=1S/C28H22O6/c29-19-7-2-15(3-8-19)1-4-17-13-23(33)27-24(16-5-9-20(30)10-6-16)25(26(17)28(27)34)18-11-21(31)14-22(32)12-18/h1-14,24-27,29-32H/b4-1+/t24-,25-,26+,27-/m1/s1

Clave InChI

SVSWTEAHRCVGAR-XJAAUWFPSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=O)C3C(C(C2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O

SMILES isomérico

C1=CC(=CC=C1/C=C/C2=CC(=O)[C@@H]3[C@@H]([C@H]([C@H]2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O

SMILES canónico

C1=CC(=CC=C1C=CC2=CC(=O)C3C(C(C2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gnetin A
Reactant of Route 2
Gnetin A
Reactant of Route 3
Gnetin A
Reactant of Route 4
Gnetin A
Reactant of Route 5
Gnetin A
Reactant of Route 6
Gnetin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.